REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC(S(O[CH2:44][C:45]([F:48])([F:47])[F:46])(=O)=O)=CC=1.Cl>CN(C)C=O>[F:46][C:45]([F:48])([F:47])[CH2:44][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
168 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
STIRRING
|
Details
|
stirred another 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 130° C. for 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 1000 ml of ether
|
Type
|
CUSTOM
|
Details
|
The water layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×400 ml)
|
Type
|
WASH
|
Details
|
washed with 400 ml of 3N hydrochloric acid
|
Type
|
DISTILLATION
|
Details
|
distilled water, brine in turn
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then it was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was removed by flash distillation
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |